molecular formula C18H22O3 B1524379 5-(1-Adamantyl)-2-methoxybenzoic acid CAS No. 895703-50-1

5-(1-Adamantyl)-2-methoxybenzoic acid

Cat. No.: B1524379
CAS No.: 895703-50-1
M. Wt: 286.4 g/mol
InChI Key: NQAIYIFIAKRVAR-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-2-methoxybenzoic acid is a compound that features an adamantane moiety attached to a methoxybenzoic acid structure. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability. The incorporation of the adamantane group into various chemical structures often enhances their physical and chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-2-methoxybenzoic acid typically involves the introduction of the adamantyl group into a methoxybenzoic acid framework. One common method is the Friedel-Crafts alkylation reaction, where adamantane is alkylated with 2-methoxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-2-methoxybenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-Adamantyl)-2-methoxybenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Adamantyl)-2-methoxybenzoic acid involves its interaction with biological targets through its adamantyl and methoxybenzoic acid moieties. The adamantyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and interact with membrane proteins. The methoxybenzoic acid portion can participate in hydrogen bonding and electrostatic interactions with various molecular targets, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantylacetic acid
  • 5-(1-Adamantyl)-1,3,4-thiadiazole derivatives
  • 1-Adamantyl-2-pyridylhydrazone complexes

Uniqueness

5-(1-Adamantyl)-2-methoxybenzoic acid stands out due to the presence of both the adamantyl and methoxybenzoic acid groups, which confer unique physical and chemical properties. The combination of these groups enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(1-adamantyl)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-21-16-3-2-14(7-15(16)17(19)20)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAIYIFIAKRVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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